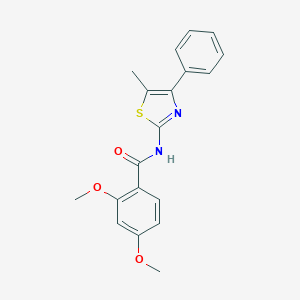
4-(4-BENZYLPIPERIDINE-1-CARBONYL)-2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-BENZYLPIPERIDINE-1-CARBONYL)-2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE is a complex organic compound that features a combination of benzylpiperidine, thienyl, and quinolyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BENZYLPIPERIDINE-1-CARBONYL)-2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE typically involves multiple steps, starting with the preparation of the individual components. The benzylpiperidine moiety can be synthesized through the catalytic hydrogenation of 4-cyanopyridine with toluene, followed by further reactions to introduce the benzyl group . The thienyl and quinolyl groups are then introduced through a series of substitution reactions, often involving chlorination and other functional group transformations.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-BENZYLPIPERIDINE-1-CARBONYL)-2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the quinolyl and thienyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce fully saturated analogs of the original compound.
Applications De Recherche Scientifique
4-(4-BENZYLPIPERIDINE-1-CARBONYL)-2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 4-(4-BENZYLPIPERIDINE-1-CARBONYL)-2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include modulation of neurotransmitter systems or inhibition of specific enzymes involved in disease processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Benzylpiperidine: A related compound with similar structural features but lacking the thienyl and quinolyl groups.
Thiazoles: Compounds with a thiazole ring, which share some structural similarities and biological activities.
Uniqueness
4-(4-BENZYLPIPERIDINE-1-CARBONYL)-2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE is unique due to its combination of structural elements, which confer specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C26H23ClN2OS |
|---|---|
Poids moléculaire |
447 g/mol |
Nom IUPAC |
(4-benzylpiperidin-1-yl)-[2-(5-chlorothiophen-2-yl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C26H23ClN2OS/c27-25-11-10-24(31-25)23-17-21(20-8-4-5-9-22(20)28-23)26(30)29-14-12-19(13-15-29)16-18-6-2-1-3-7-18/h1-11,17,19H,12-16H2 |
Clé InChI |
OOYJCLWFDYIGRI-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(S5)Cl |
SMILES canonique |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(S5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Isopropyl 5-[(diethylamino)carbonyl]-2-({[2-(2,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B335017.png)

![N-[3-carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide](/img/structure/B335020.png)
![Ethyl 2-[[2-(5-methylfuran-2-yl)quinoline-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B335021.png)

![N-{4-[(2-chloro-5-iodobenzoyl)amino]phenyl}-2-furamide](/img/structure/B335025.png)
![4-[(4-Cinnamyl-1-piperazinyl)carbonyl]-2-(3,4-dimethylphenyl)quinoline](/img/structure/B335026.png)
![2-(4-chloro-2-methylphenoxy)-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)propanamide](/img/structure/B335029.png)


![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-(3-methylphenyl)quinoline-4-carboxamide](/img/structure/B335038.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-4-isoxazolecarboxamide](/img/structure/B335039.png)

![3-[(2-Methoxy-5-methylanilino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B335042.png)
